molecular formula C10H10ClNO B8592491 3-(3-Chloropropoxy)benzonitrile

3-(3-Chloropropoxy)benzonitrile

Cat. No.: B8592491
M. Wt: 195.64 g/mol
InChI Key: GIXDBNKGYVVAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloropropoxy)benzonitrile is an organic compound with the molecular formula C10H10ClNO. It is characterized by the presence of a benzonitrile group attached to a 3-chloropropyl ether chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropoxy)benzonitrile typically involves the reaction of 3-chloropropanol with benzonitrile in the presence of a base. The reaction proceeds through the formation of an ether linkage between the 3-chloropropyl group and the benzonitrile moiety. Common bases used in this reaction include potassium carbonate and sodium hydroxide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of new ethers, amines, or thioethers.

    Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

    Reduction: Formation of primary amines.

Scientific Research Applications

3-(3-Chloropropoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloropropoxy)benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloropropoxy)benzonitrile is unique due to the presence of both a nitrile group and a 3-chloropropyl ether chain.

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

3-(3-chloropropoxy)benzonitrile

InChI

InChI=1S/C10H10ClNO/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7H,2,5-6H2

InChI Key

GIXDBNKGYVVAHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 1-bromo-3-chloropropane (13.9 g, 88.1 mmol) and 60% sodium hydride (oil dispersion, 3.02 g, 126 mmol) in ethanol (50 mL) was stirred at room temperature for 30 min. 3-Hydroxybenzonitrile (10.0 g, 83.9 mmol) was added to the reaction mixture at 0° C., and the mixture was stirred at 60° C. for 15 hr. The reaction mixture was concentrated under reduced pressure, and the residue was extracted with ethyl acetate and water. The organic layer was washed with saturated brine, dried over sodium sulfate, and concentrated. The obtained oil was purified by silica gel column chromatography (5%-15% ethyl acetate/hexane) to give the title compound as a colorless oil (14.2 g, 86%).
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.